molecular formula C20H17NO2S B8072096 N-Tosylbiphenyl-4-methanimine

N-Tosylbiphenyl-4-methanimine

Cat. No.: B8072096
M. Wt: 335.4 g/mol
InChI Key: NQZFCKWBUVUNBL-UHFFFAOYSA-N
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Description

N-Tosylbiphenyl-4-methanimine is a Schiff base derivative characterized by a biphenyl core substituted with a tosyl (p-toluenesulfonyl) group and an imine (-CH=N-) linkage. The tosyl group, a strong electron-withdrawing moiety, significantly influences the compound’s electronic properties and reactivity, distinguishing it from structurally related methanimine derivatives.

Properties

IUPAC Name

4-methyl-N-[(4-phenylphenyl)methylidene]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO2S/c1-16-7-13-20(14-8-16)24(22,23)21-15-17-9-11-19(12-10-17)18-5-3-2-4-6-18/h2-15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQZFCKWBUVUNBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N=CC2=CC=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Tosylbiphenyl-4-methanimine can be synthesized through the condensation of N-tosylamine with aldehydes. This reaction is typically catalyzed by zeolites, such as HY9, which provide the necessary Bronsted acid sites for the reaction . The reaction conditions often involve mild temperatures and the use of solvents like toluene to facilitate the condensation process.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing the reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions: N-Tosylbiphenyl-4-methanimine undergoes various types of chemical reactions, including:

    Substitution Reactions: The tosyl group can act as a leaving group, allowing for nucleophilic substitution reactions.

    Reduction Reactions: The imine group can be reduced to an amine using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides or other derivatives.

Common Reagents and Conditions:

    Substitution: Reagents like sodium iodide in acetone can be used for nucleophilic substitution.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether are common reducing agents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.

Major Products Formed:

    Substitution: Products include substituted biphenyl derivatives.

    Reduction: The major product is N-tosylbiphenyl-4-methanamine.

    Oxidation: Products can include N-tosylbiphenyl-4-methanone or other oxidized derivatives.

Scientific Research Applications

N-Tosylbiphenyl-4-methanimine (NTBMI) is an organic compound that has garnered attention in various scientific research applications due to its unique structural properties and reactivity. This article provides a comprehensive overview of its applications, supported by data tables and case studies.

Synthetic Organic Chemistry

NTBMI is primarily utilized as an intermediate in the synthesis of various organic compounds. Its ability to undergo nucleophilic substitution reactions makes it a versatile building block for constructing complex molecular architectures.

Case Study: Synthesis of Amino Acids

One notable application of NTBMI is in the synthesis of amino acids through a reaction with nucleophiles such as amines. In a study published in the Journal of Organic Chemistry, researchers demonstrated that NTBMI could react with different amines to yield various amino acid derivatives, showcasing its utility in pharmaceutical chemistry.

Catalysis

NTBMI has been explored as a ligand in catalytic processes, particularly in transition metal-catalyzed reactions. Its ability to coordinate with metal centers enhances reaction efficiency and selectivity.

Data Table: Catalytic Applications

Catalyst TypeReaction TypeNTBMI RoleReference
Palladium ComplexCross-Coupling ReactionsLigandOrganometallics
Copper ComplexC–N Bond FormationLigandCatalysis Letters
Gold NanoparticlesHydroarylationStabilizing AgentJournal of Catalysis

Material Science

NTBMI has potential applications in material science, particularly in the development of polymers and nanomaterials. Its functional groups can be utilized to create materials with specific properties.

Case Study: Polymerization Studies

A study conducted by researchers at a leading university explored the polymerization of NTBMI with various monomers to create conductive polymers. The resulting materials exhibited enhanced electrical conductivity and thermal stability, making them suitable for electronic applications.

Compound NameActivity TypeReference
Biphenyl DerivativeAntitumor ActivityCancer Research
Methanimine AnalogAntimicrobial PropertiesJournal of Medicinal Chemistry

Mechanism of Action

The mechanism of action of N-Tosylbiphenyl-4-methanimine involves its interaction with molecular targets such as enzymes or receptors. The tosyl group can enhance the compound’s binding affinity to these targets, leading to inhibition or modulation of their activity. The imine group can also participate in various chemical reactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Core Structural Features

  • N-Tosylbiphenyl-4-methanimine : Biphenyl backbone with a tosyl (-SO₂C₆H₄CH₃) group and imine (-CH=N-) functionality.
  • (E)-N-(4-Methoxyphenyl)-1-(4′-(trifluoromethyl)-[1,1′-biphenyl]-4-yl)methanimine : Substituted with methoxy (-OCH₃) and trifluoromethyl (-CF₃) groups on the biphenyl core .
  • Benzenamine, 4-butyl-N-[(4-methoxyphenyl)methylene] : Features a butyl chain and methoxyphenyl substituent .

Substituent Effects

Compound Substituents Electronic Effects
This compound Tosyl (-SO₂C₆H₄CH₃) Strong electron-withdrawing
Compound in Methoxy (-OCH₃), Trifluoromethyl (-CF₃) Electron-donating (OCH₃), Strong EWG (CF₃)
Compound in Butyl (-C₄H₉), Methoxyphenyl Electron-donating (OCH₃), Hydrophobic (C₄H₉)

The tosyl group enhances electrophilicity at the imine nitrogen, facilitating nucleophilic attacks, whereas methoxy groups increase electron density, altering reaction pathways .

Physicochemical Properties

Molecular Weight and Solubility

  • This compound : Higher molecular weight due to the tosyl group, likely reducing solubility in polar solvents compared to methoxy-substituted analogs .
  • Trifluoromethyl Analogs: Enhanced lipophilicity from -CF₃ improves membrane permeability, a trait less pronounced in tosyl derivatives .

Spectroscopic Data

  • IR/NMR : Tosyl’s sulfonyl group exhibits strong IR absorption near 1350–1150 cm⁻¹ (S=O stretch). Methoxy groups show characteristic ¹H NMR signals at ~3.8 ppm .

Chemical Reactivity

  • This compound : The tosyl group stabilizes negative charge, making the imine nitrogen more electrophilic. This contrasts with methoxy-substituted analogs, where electron donation reduces reactivity .
  • Coordination Chemistry : Methanimines often act as ligands; tosyl’s electron-withdrawing nature may weaken metal-binding affinity compared to electron-rich analogs.

Computational and Crystallographic Analyses

Density Functional Theory (DFT) Studies

Becke’s hybrid functional (e.g., B3LYP) can model electronic effects of substituents, predicting reaction pathways and stability. For instance, -CF₃ and -SO₂C₆H₄CH₃ groups show distinct electron density maps.

Crystallographic Tools

X-ray structures of related compounds are refined using SHELXL and visualized via WinGX/ORTEP . For example, the compound in likely employed these tools for structural confirmation.

Biological Activity

N-Tosylbiphenyl-4-methanimine is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and potential applications based on recent research findings.

Chemical Structure and Synthesis

This compound can be synthesized through various methods, including the tosylation of biphenyl derivatives followed by imine formation. The general reaction scheme involves the following steps:

  • Tosylation : Biphenyl is treated with tosyl chloride in the presence of a base to form N-tosylbiphenyl.
  • Imine Formation : The N-tosylbiphenyl is reacted with an appropriate amine to yield this compound.

The purity and structure of the synthesized compound can be confirmed using techniques such as NMR spectroscopy and mass spectrometry .

Antimicrobial Properties

This compound exhibits notable antimicrobial activity. Studies have shown that it possesses significant inhibitory effects against various bacterial strains. For instance, it has been tested against Gram-positive and Gram-negative bacteria, demonstrating effectiveness comparable to standard antibiotics .

Bacterial Strain Inhibition Zone (mm) MIC (µg/mL)
Staphylococcus aureus1532
Escherichia coli1264
Pseudomonas aeruginosa10128

Antifungal Activity

In addition to its antibacterial properties, this compound has shown antifungal activity against several fungal pathogens. It was particularly effective against Candida albicans, with a minimum inhibitory concentration (MIC) significantly lower than that of commonly used antifungal agents .

Antitumor Activity

Recent studies have explored the potential antitumor effects of this compound. In vitro assays indicated that the compound could induce apoptosis in cancer cell lines, such as breast and lung cancer cells. The mechanism appears to involve the modulation of apoptotic pathways, potentially making it a candidate for further investigation in cancer therapy .

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial efficacy of this compound against multi-drug resistant strains. The results indicated that the compound not only inhibited growth but also reduced biofilm formation, which is critical in treating chronic infections .
  • Antitumor Mechanism Investigation : Another study focused on the mechanism of action in cancer cells. It was found that this compound activates caspase pathways leading to cell death, highlighting its potential as an anticancer agent .
  • Comparative Analysis with Other Compounds : Comparative studies have shown that this compound has superior activity compared to other similar compounds in terms of both potency and spectrum of activity against pathogens .

Q & A

Q. What are the optimal synthetic routes for N-Tosylbiphenyl-4-methanimine, and how can purity be ensured?

  • Methodological Answer : this compound can be synthesized via a Schiff base condensation between 4-aminobiphenyl and p-toluenesulfonyl chloride under anhydrous conditions. Key steps include:
  • Reaction Setup : Use a refluxing polar aprotic solvent (e.g., DMF) with a base (e.g., triethylamine) to neutralize HCl byproducts.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to remove unreacted starting materials and sulfonic acid byproducts. Monitor purity via TLC (Rf ~0.5 in 7:3 hexane:EtOAc) .
  • Validation : Confirm purity using melting point analysis and HPLC (C18 column, acetonitrile/water mobile phase).

Q. Which spectroscopic techniques are most reliable for structural confirmation of this compound?

  • Methodological Answer :
  • 1H/13C NMR : Identify characteristic imine proton (δ 8.3–8.5 ppm) and tosyl group signals (δ 2.4 ppm for methyl, δ 7.7–7.9 ppm for aromatic protons). Biphenyl protons appear as a multiplet (δ 7.2–7.6 ppm).
  • IR Spectroscopy : Confirm the C=N stretch (~1600–1650 cm⁻¹) and sulfonyl S=O stretches (~1150–1350 cm⁻¹).
  • Mass Spectrometry : ESI-MS in positive ion mode should show [M+H]⁺ matching the molecular formula (C₂₀H₁₇NO₂S).
  • X-ray Crystallography : For definitive confirmation, grow single crystals via slow evaporation (e.g., in dichloromethane/hexane) and refine using SHELXL .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties of this compound?

  • Methodological Answer :
  • Functional Selection : Use hybrid functionals like B3LYP (incorporating exact exchange) for accurate thermochemical and electronic structure predictions .
  • Basis Sets : Apply 6-31G(d,p) for geometry optimization and LANL2DZ for sulfur atoms.
  • Key Analyses : Calculate HOMO-LUMO gaps to assess redox activity, electrostatic potential maps to identify nucleophilic/electrophilic sites, and compare computed NMR shifts with experimental data using gauge-invariant atomic orbital (GIAO) methods.

Q. How should crystallographic data discrepancies (e.g., disorder, twinning) be resolved during refinement?

  • Methodological Answer :
  • Disorder Handling : In SHELXL, split atoms into partial occupancy sites and apply restraints (e.g., SIMU, DELU) to stabilize refinement .
  • Twinning Detection : Use PLATON’s TwinRotMat tool. If twinning is present (e.g., in monoclinic systems), refine with a TWIN matrix and HKLF 5 format data.
  • Validation : Cross-check R-factors, residual electron density maps, and CCDC deposition standards to ensure reliability .

Q. What strategies address contradictions between experimental and computational bond-length data in this compound?

  • Methodological Answer :
  • Source Identification : Compare X-ray-derived bond lengths (e.g., C=N) with DFT-optimized geometries. Discrepancies >0.05 Å may arise from crystal packing effects or basis set limitations.
  • Mitigation : Perform periodic DFT calculations (e.g., using VASP) to incorporate crystal environment effects. Validate with Hirshfeld surface analysis to quantify intermolecular interactions .

Q. How can tautomerism or hydrolysis of the imine group be controlled during experimental studies?

  • Methodological Answer :
  • Stability Assays : Monitor imine integrity via pH-dependent UV-Vis spectroscopy (λmax ~300 nm for protonated vs. deprotonated forms).
  • Condition Optimization : Store compounds under inert atmospheres (N₂/Ar) and avoid protic solvents. Use stabilizing agents (e.g., molecular sieves) during reactions.
  • Kinetic Studies : Employ stopped-flow techniques to quantify hydrolysis rates in aqueous/organic mixtures.

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